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Compound of Interest

Compound Name: 2-Methoxy-4-methylpyrimidine

CAS No.: 14001-60-6

Cat. No.: B014946 Get Quote

Introduction & Strategic Analysis
2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6) presents a unique reactivity landscape

defined by the interplay between the electron-withdrawing pyrimidine ring, the electron-

donating methoxy group (C2), and the acidic lateral methyl group (C4).

Successful functionalization requires selecting the correct catalytic manifold to target specific

positions:

C4-Methyl Group: Activated via Lateral Lithiation (pKa ~26) for alkylation or arylation.

C6-Position: The most electron-deficient ring carbon, susceptible to Nucleophilic Radical

Addition (Minisci).

C5-Position: The "aromatic-like" position, accessible via Directed Lithiation/Borylation or

Electrophilic Aromatic Substitution (SEAr) on activated derivatives.

C2-Methoxy Group: Acts as a potential leaving group for SNAr but primarily serves as a

directing group (DG) or electronic modulator in C-H activation.
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The following diagram maps the accessible chemical space for this scaffold.
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Figure 1: Strategic reactivity map for 2-Methoxy-4-methylpyrimidine. High-contrast colors

indicate distinct mechanistic pathways.

Protocol A: Lateral Functionalization (C4-Methyl)
Mechanism: Lateral Lithiation / Nucleophilic Substitution Target: Extension of the C4-methyl

side chain.

The methyl protons at C4 are benzylic-like and significantly acidified by the electron-deficient

pyrimidine ring. Deprotonation with a strong base generates a nucleophilic species that can be

trapped with electrophiles or transmetallated for Negishi-type couplings.

Experimental Workflow
Reagents:

Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). Note: LDA is preferred to

minimize nucleophilic attack on the ring.

Solvent: Anhydrous THF (0.2 M).
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Electrophile: Alkyl halides, aldehydes, or Weinreb amides.

Procedure:

Step 1 (Metallation): Cool a solution of 2-methoxy-4-methylpyrimidine (1.0 equiv) in THF

to -78 °C. Add LDA (1.1 equiv) dropwise over 15 minutes. The solution typically turns deep

yellow/orange, indicating anion formation.

Step 2 (Incubation): Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.

Step 3 (Quenching): Add the electrophile (1.2 equiv) slowly.

Step 4 (Warming): Allow the reaction to warm to 0 °C (or RT depending on electrophile

reactivity) over 2 hours.

Step 5 (Workup): Quench with sat. NH4Cl.[1] Extract with EtOAc.

Data Summary: Electrophile Scope
Electrophile Product Type Typical Yield Notes

Benzaldehyde Secondary Alcohol 75-85%

Classic reactivity;

forms C4-CH2-

CH(OH)Ph.

Allyl Bromide Alkene (Homoallylic) 60-70%

Requires rapid

addition to prevent

dialkylation.

CO2 (Dry Ice) Acetic Acid Deriv. 55-65%

Forms 2-(2-

methoxypyrimidin-4-

yl)acetic acid.
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Expert Insight: If dialkylation is observed (common with highly reactive alkyl halides), use the

"Knochel modification": Transmetallate the lithium species to Zinc (ZnCl2, 1.1 equiv) at -78 °C

before adding the electrophile. This tempers reactivity and improves mono-alkylation selectivity

[1].

Protocol B: C5-Selective C-H Activation (Lithiation-
Borylation)
Mechanism: Directed Ortho Metalation (DoM) / Steric Control Target: Installation of a handle at

C5 for subsequent Suzuki Coupling.

While C6 is electronically activated, C5 is the preferred site for lithiation when using bulky

bases (LiTMP) due to the "halogen-dance" type thermodynamics and steric avoidance of the

N1 lone pair repulsion. This protocol converts the inert C-H bond into a versatile boronate ester

[2].

Experimental Workflow
Reagents:

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ.

Boron Source: Triisopropyl borate (B(OiPr)3).

Pinacol Source: Pinacol (2,3-dimethyl-2,3-butanediol).[2]

Procedure:

Step 1: Generate LiTMP by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78 °C.

Warm to 0 °C for 15 min, then cool back to -78 °C.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.smolecule.com/products/s8345242
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Add 2-methoxy-4-methylpyrimidine (1.0 equiv) dropwise. Stir for 1 hour at -78

°C. Crucial: Do not allow to warm, or the anion may isomerize or decompose.

Step 3: Add B(OiPr)3 (1.2 equiv) rapidly. Stir for 30 min at -78 °C, then warm to RT.

Step 4: Add Pinacol (1.2 equiv) and acetic acid (1.0 equiv). Stir overnight.

Step 5: Isolate the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.

Pathway Diagram (C5 vs C6 Selectivity)
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Figure 2: Divergent regioselectivity based on reagent class.

Protocol C: Minisci C-H Alkylation (C6-Selective)
Mechanism: Radical Substitution Target: Direct alkylation at C6 (most electron-deficient site).

This reaction is ideal for introducing alkyl groups (e.g., tert-butyl, isopropyl) directly onto the

ring without pre-functionalization.

Experimental Workflow
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Reagents:

Radical Precursor: Carboxylic acid (e.g., Pivalic acid) or Alkyl sulfinate.

Oxidant: Ammonium persulfate ((NH4)2S2O8) and AgNO3 (cat.).

Solvent: Aqueous H2SO4 (10%) / CH3CN (biphasic).

Procedure:

Step 1: Dissolve substrate (1.0 equiv) and carboxylic acid (2.0 equiv) in 1:1

water/acetonitrile containing H2SO4 (1.0 equiv).

Step 2: Add AgNO3 (0.2 equiv).

Step 3: Heat to 70 °C. Add (NH4)2S2O8 (2.0 equiv) solution dropwise over 30 minutes.

Step 4: Monitor for gas evolution (CO2).

Step 5: Neutralize and extract.[1] The alkyl group installs selectively at C6 [3].

Protocol D: Suzuki-Miyaura Cross-Coupling
(Standard)
Mechanism: Pd(0)-Catalyzed Cross-Coupling Target: Arylation of the pyrimidine core.

If direct C-H activation (Protocol B) yields insufficient selectivity, the industry standard is to

utilize 5-bromo-2-methoxy-4-methylpyrimidine (commercially available or made via NBS

bromination of the core).

Optimized Conditions (High Throughput Compatible)
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Component Recommendation Function

Catalyst Pd(dppf)Cl2 (3-5 mol%) Robust, air-stable catalyst.

Base K2CO3 (2.0 equiv) or K3PO4 Mild activation of boronic acid.

Solvent 1,4-Dioxane / Water (4:1)
Promotes solubility and

transmetallation.

Temperature 80–100 °C
Required for oxidative addition

to electron-rich aryl bromides.

Procedure:

Combine 5-bromo-2-methoxy-4-methylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2

equiv), and Base in solvent.

Degas (sparge with Argon for 5 min).

Add Pd catalyst.[1][3][4]

Heat to 90 °C for 4–12 hours.

Result: High-yield formation of 5-Aryl-2-methoxy-4-methylpyrimidines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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